molecular formula C16H20ClN B7855457 (1-Phenylethyl)(2-phenylethyl)amine hydrochloride

(1-Phenylethyl)(2-phenylethyl)amine hydrochloride

Cat. No.: B7855457
M. Wt: 261.79 g/mol
InChI Key: IPHJMPVHYWDKSD-UHFFFAOYSA-N
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Description

(1-Phenylethyl)(2-phenylethyl)amine hydrochloride is a compound that belongs to the class of phenethylamines. Phenethylamines are organic compounds that play significant roles in various biological processes and have applications in medicinal chemistry . This compound is characterized by the presence of both 1-phenylethyl and 2-phenylethyl groups attached to an amine, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylethyl)(2-phenylethyl)amine hydrochloride typically involves the reaction of 1-phenylethylamine with 2-phenylethylamine under specific conditions. One common method is the reductive amination of phenylacetaldehyde with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques like crystallization and recrystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(1-Phenylethyl)(2-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Alkylated amines.

Properties

IUPAC Name

1-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-14(16-10-6-3-7-11-16)17-13-12-15-8-4-2-5-9-15;/h2-11,14,17H,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHJMPVHYWDKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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